Eliprodil is a synthetic benzylpiperidine derivative and a non-competitive, subtype-selective antagonist of the NMDA receptor, specifically targeting the polyamine site of the NR2B subunit. Beyond its primary glutamatergic modulation, it exhibits significant affinity for Sigma-1 receptors and voltage-gated calcium channels (VGCCs). In procurement and assay design, Eliprodil is primarily selected over prototypical NR2B antagonists (such as ifenprodil) when researchers require a broader polypharmacological profile—specifically, enhanced calcium channel blockade and sigma-1-mediated remyelination effects—without the extreme high-affinity NMDA blockade that can completely halt baseline synaptic transmission. Its reliable solubility in standard organic solvents and stability in frozen aliquots make it a highly reproducible reagent for long-term in vitro neuroprotection and demyelination models [1].
Procuring ifenprodil or non-selective NMDA blockers (like MK-801) as a direct substitute for Eliprodil fundamentally alters the experimental mechanism of action. While ifenprodil is the benchmark for high-affinity NR2B antagonism, it possesses significantly weaker activity at N-type and P-type calcium channels [1]. Substituting ifenprodil in ischemia or neuroprotection models will underrepresent the calcium-mediated protective pathways that Eliprodil actively engages. Furthermore, generic NMDA antagonists lack Eliprodil's specific Sigma-1 receptor agonism, which is critical for driving oligodendrocyte-mediated myelination [2]. Utilizing an alternative polyamine-site antagonist will therefore fail to replicate Eliprodil's dual efficacy in combined excitotoxicity and demyelination assays, leading to incomplete or skewed data in neurodegenerative disease modeling.
In comparative patch-clamp studies of recombinantly expressed human calcium channels, Eliprodil demonstrates a markedly stronger inhibition of both N-type and P-type voltage-dependent calcium channels compared to the prototypical NR2B antagonist, ifenprodil. Eliprodil inhibits N-type channels with an IC50 of 10 µM and P-type channels with an IC50 of 9 µM. In direct contrast, ifenprodil requires significantly higher concentrations, exhibiting IC50 values of 50 µM and 60 µM, respectively [1].
| Evidence Dimension | N-type and P-type Calcium Channel Inhibition (IC50) |
| Target Compound Data | Eliprodil: 10 µM (N-type), 9 µM (P-type) |
| Comparator Or Baseline | Ifenprodil: 50 µM (N-type), 60 µM (P-type) |
| Quantified Difference | Eliprodil is 5-fold to 6.6-fold more potent at inhibiting N- and P-type calcium channels than ifenprodil. |
| Conditions | Recombinantly expressed human alpha 1B-1 and alpha 2b beta 1-3 Ca2+ subunits in HEK293 cells. |
Procuring Eliprodil is essential for neuroprotection assays where robust, concurrent blockade of calcium channels and NMDA receptors is required to prevent ischemic neurodegeneration.
While both Eliprodil and ifenprodil bind to the polyamine modulatory site of NR1A/NR2B receptors, Eliprodil provides a lower-affinity blockade. In Xenopus oocyte expression models, Eliprodil antagonizes NMDA-induced currents with an IC50 of 3.0 µM, whereas ifenprodil exhibits a much higher affinity with an IC50 of 0.27 µM [1]. This lower potency at the NMDA receptor is often advantageous in long-term cell culture models, as it prevents the complete and potentially toxic cessation of normal synaptic transmission that can occur with ultra-high-affinity blockers.
| Evidence Dimension | NMDA NR1A/NR2B Receptor Inhibition (IC50) |
| Target Compound Data | Eliprodil: 3.0 µM |
| Comparator Or Baseline | Ifenprodil: 0.27 µM |
| Quantified Difference | Ifenprodil is approximately 11-fold more potent at the NR2B subunit than Eliprodil. |
| Conditions | NMDA-induced currents in Xenopus oocytes expressing heteromeric NR1A/NR2B receptors. |
Eliprodil is the preferred reagent when researchers need to dampen excitotoxicity without completely silencing baseline NMDA-mediated synaptic transmission in long-term cultures.
Unlike purely glutamatergic antagonists, Eliprodil acts as a high-affinity ligand for the Sigma-1 receptor. In in vitro models of CNS myelination using mouse forebrain cultures, Eliprodil significantly increases the formation of myelinated axon segments without merely driving oligodendrocyte proliferation [1]. Standard NMDA antagonists do not replicate this structural remyelination effect, demonstrating that Eliprodil's value extends beyond simple excitotoxicity prevention.
| Evidence Dimension | Induction of CNS myelination |
| Target Compound Data | Eliprodil significantly increases myelinated axon segments via Sigma-1 agonism. |
| Comparator Or Baseline | Standard non-selective NMDA antagonists (e.g., MK-801) which lack Sigma-1 affinity and fail to induce myelination. |
| Quantified Difference | Eliprodil drives structural myelination independently of oligodendrocyte count, unlike baseline glutamatergic blockers. |
| Conditions | 15-day-old OF1 mouse fetus forebrain cell cultures. |
This makes Eliprodil uniquely suited for procurement in multiple sclerosis (MS) and remyelination research, where dual excitotoxicity protection and myelin repair are targeted.
For laboratory procurement and assay standardization, Eliprodil demonstrates highly reliable handling characteristics. It is readily soluble in DMSO at concentrations up to 17-25 mg/mL (approximately 50-70 mM), allowing for the preparation of highly concentrated, precipitation-free stock solutions . Furthermore, when aliquoted and stored at -20°C, these DMSO stock solutions remain stable for up to 3 months, ensuring reproducible dosing across prolonged experimental timelines and minimizing compound degradation artifacts .
| Evidence Dimension | Solvent solubility and stock stability |
| Target Compound Data | Soluble up to 25 mM in DMSO; stable for 3 months at -20°C. |
| Comparator Or Baseline | Baseline handling requirements for lipophilic neuroprotective agents. |
| Quantified Difference | Provides a standardized, precipitation-free stock for consistent in vitro dosing. |
| Conditions | Reconstitution in pure DMSO and storage at -20°C. |
High solubility and documented freeze-thaw stability reduce assay variability and reagent waste in high-throughput screening and chronic dosing models.
Due to its potent, dual inhibition of N- and P-type voltage-gated calcium channels alongside moderate NR2B antagonism, Eliprodil is the optimal choice for modeling neuroprotective interventions following global or focal cerebral ischemia, outperforming ifenprodil in calcium-driven toxicity models [1].
Because Eliprodil has a lower affinity for the NR2B subunit compared to ifenprodil (IC50 3.0 µM vs 0.27 µM), it is specifically procured for chronic neuronal cultures where researchers must mitigate excitotoxicity without completely abolishing baseline glutamatergic synaptic transmission [2].
Eliprodil's distinct Sigma-1 receptor agonism makes it highly valuable for in vitro and in vivo models focused on stimulating CNS remyelination and measuring myelinated axon segment growth, an application where standard NMDA blockers fail [3].
Its reliable solubility in DMSO (up to 25 mM) and 3-month stability at -20°C make Eliprodil an excellent standardized reference compound for automated screening assays targeting mixed NMDA/Sigma-1/VGCC pathways, ensuring minimal formulation-induced variability .
Irritant;Environmental Hazard